molecular formula C6H5N3S B3347708 Pyrrolo[2,3-d]pyrimidine-4-thione CAS No. 1421-27-8

Pyrrolo[2,3-d]pyrimidine-4-thione

Cat. No.: B3347708
CAS No.: 1421-27-8
M. Wt: 151.19 g/mol
InChI Key: HTDPDLVWFWOIBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrrolo[2,3-d]pyrimidine-4-thione is a sulfur-containing derivative of the privileged pyrrolo[2,3-d]pyrimidine scaffold, a structure of high significance in medicinal chemistry due to its close resemblance to purine nucleotides . This 7-deazapurine framework is recognized for its structural versatility and broad-spectrum bioactivity, making it a valuable building block for developing novel therapeutic agents . This scaffold is extensively investigated for its antimicrobial potential. Research indicates that pyrrolo[2,3-d]pyrimidine derivatives exhibit promising antibacterial and antifungal activities , providing a structural basis for addressing the critical global challenge of antimicrobial resistance (AMR) . The incorporation of a thione group can further enhance these properties, as sulfur-containing analogues have been shown to increase anti-microbial activity . Furthermore, this core structure is a prominent feature in anticancer drug discovery . Numerous derivatives have demonstrated potent cytotoxic effects against various human cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colorectal cancer), often by inducing apoptosis and cell cycle arrest . The scaffold's ability to serve as an efficient hinge-binding motif in kinase inhibition also makes it a valuable template for designing inhibitors of molecular targets like c-Met and RET, which are implicated in tumor growth and proliferation . FOR RESEARCH USE ONLY. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,7-dihydropyrrolo[2,3-d]pyrimidine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3S/c10-6-4-1-2-7-5(4)8-3-9-6/h1-3H,(H2,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDPDLVWFWOIBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=S)N=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408449
Record name NSC61749
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421-27-8
Record name NSC61749
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61749
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC61749
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[2,3-d]pyrimidine-4-thione typically involves the conversion of pyrrolo[2,3-d]pyrimidinone to its thione analog. This transformation can be achieved using thionation agents such as Lawesson’s reagent or phosphorus pentasulfide. The reaction is generally carried out under reflux conditions in an inert atmosphere to ensure the complete conversion of the carbonyl group to a thiocarbonyl group .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: Pyrrolo[2,3-d]pyrimidine-4-thione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Scientific Research Applications

Pyrrolo[2,3-d]pyrimidine-4-thione has diverse applications across several domains:

Medicinal Chemistry

The compound is being explored for its potential in treating various diseases:

  • Anticancer Activity : Research indicates that derivatives can inhibit specific kinases involved in cancer progression, leading to cell cycle arrest and apoptosis in cancer cells .
  • Antiviral Properties : Some derivatives have shown effectiveness against viral infections, particularly in inhibiting viral replication .
  • Antimicrobial Activity : Studies have demonstrated the compound's ability to combat bacterial infections .

Enzyme Inhibition

This compound is investigated for its role as an enzyme inhibitor:

  • Dipeptidyl Peptidase IV (DPP-IV) Inhibitors : Certain derivatives have been developed as DPP-IV inhibitors, which are crucial in managing diabetes .

Organic Synthesis

The compound serves as a building block for synthesizing complex organic molecules. Its unique structure allows chemists to modify it easily to create new compounds with desired properties.

Case Studies

Several studies highlight the applications of this compound:

  • Anticancer Research : A study demonstrated that specific derivatives could induce apoptosis in HepG2 liver cancer cells by modulating signaling pathways .
  • Diabetes Management : The development of DPP-IV inhibitors based on this compound has shown promising results in controlling blood glucose levels .
  • Antiviral Agents : Research into the antiviral properties of pyrrolo[2,3-d]pyrimidine derivatives has led to the discovery of compounds effective against various viral pathogens .

Mechanism of Action

The mechanism of action of pyrrolo[2,3-d]pyrimidine-4-thione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit kinase enzymes by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound can modulate various signaling pathways, including those involved in inflammation and immune response .

Comparison with Similar Compounds

Pyrrolo[2,3-d]pyrimidine Derivatives

Substitution patterns on the pyrrolo[2,3-d]pyrimidine core significantly influence bioactivity:

  • Halogenated Derivatives: Chlorine at position 6 and a trichloromethyl group at position 2 (e.g., compounds 8, 17, 19) exhibit potent anticancer activity (IC50 values < 10 µM against MCF7 and HePG2 cell lines), outperforming non-halogenated analogues like compound 5 .
  • EGFR Inhibitors :
    • Trisubstituted derivatives (e.g., compounds 100–105 ) with aryl/alkyl groups at positions 2, 5, and 6 show moderate EGFR inhibition (IC50: 5.31–159.8 µM) .
    • 4,6-Disubstituted derivatives (e.g., compound LY231514 ) act as multi-target antifolates, inhibiting thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT) with Ki values of 1.3–65 nM for polyglutamated forms .

Thieno[2,3-d]pyrimidines

Thieno[2,3-d]pyrimidines, where the pyrrole ring is replaced by a thiophene, display distinct electronic properties due to sulfur's electronegativity. For example, 4-hydroxythieno[2,3-d]pyrimidine (CAS 626-41-5) is primarily explored for material science applications rather than therapeutic use .

Pyrrolo[2,1-b][1,3]benzothiazoles

These compounds share a fused pyrrole-thiazole core. In comparative studies:

  • Antitumor Activity : Pyrrolo[2,1-b][1,3]benzothiazoles (e.g., compound 9c ) show moderate activity (IC50: 3.90–4.50 µM), whereas pyrrolo[2,3-d]pyrimidine-4-thione derivatives (e.g., 7a , 7d ) exhibit superior potency (IC50: 3.20–3.89 µM) .
  • Antioxidant Activity : this compound derivatives (e.g., 7a , 7d ) achieve 91–93% lipid peroxidation inhibition, outperforming Trolox (89.5%) and benzothiazole analogues (88.7–90.4%) .

Mechanistic Comparisons

Enzyme Inhibition Profiles

Compound Class Target Enzymes Key Inhibitory Activity (IC50/Ki) Reference
This compound EGFR, Aurora kinases, TS, DHFR EGFR: 5.31 µM (compound 101 ); TS: 1.3 nM (LY231514 glu5)
Pyrrolo[3,2-d]pyrimidines CDKs (cyclin-dependent kinases) CDK1: Competitive inhibition (Ki not reported)
Thieno[2,3-d]pyrimidines N/A Limited biological data

Toxicity and Selectivity

  • Maximum Tolerated Dose (MTD) :
    • This compound derivatives (e.g., LY231514) have an MTD of 5 mg/kg in preclinical models, whereas pyrrolo[3,2-d]pyrimidines (e.g., compound 7 ) show reduced toxicity (MTD: 10–40 mg/kg) .
    • Substitutions like toluenesulfonyl groups improve MTD without compromising activity .

Clinical and Preclinical Candidates

Compound Stage Mechanism of Action Key Findings
LY231514 Phase II Multi-target antifolate (TS, DHFR, GARFT) IC50: 1.3–65 nM (polyglutamates)
Diarylureas/Diarylamides Preclinical Broad-spectrum kinase inhibition IC50: <10 nM (compound IVa ) against 8 cancer types
Compound 3 (H3R inhibitor) Preclinical Histamine H3 receptor antagonism Ki: 6.2 nM for H3R

Biological Activity

Pyrrolo[2,3-d]pyrimidine-4-thione is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a fused ring system comprising a pyrrole and a pyrimidine ring with a thione group at the 4-position. This unique structure contributes to its reactivity and biological activity, making it a significant scaffold for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been identified as an inhibitor of kinase enzymes by binding to the ATP-binding site. This interaction disrupts the phosphorylation of target proteins, which can lead to cell cycle arrest and apoptosis in cancer cells .
  • Antimicrobial Activity : Studies have shown that derivatives of pyrrolo[2,3-d]pyrimidine exhibit antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. .

Biological Activities

This compound has been investigated for several biological activities:

  • Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells through multiple pathways. For example, some derivatives have shown IC50 values ranging from 0.210 to 0.530 μM against Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4), highlighting its potential as an anticancer agent .
  • Antiviral Properties : The compound has also been explored for its antiviral effects. Its structural similarities with purines and pyrimidines suggest that it may interfere with viral replication processes .
  • Anti-inflammatory Effects : Pyrrolo[2,3-d]pyrimidine derivatives have demonstrated significant anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .

Case Studies

  • Inhibition of PfCDPK4 :
    • A study synthesized several pyrrolo[2,3-d]pyrimidine derivatives and assessed their inhibitory activity against PfCDPK4.
    • Results indicated promising inhibitory activity with IC50 values of 0.210–0.530 μM for selected compounds, suggesting their potential as antimalarial agents .
  • Antibacterial Evaluation :
    • A series of pyrrolo[3,2-d]pyrimidine derivatives were tested against pathogenic bacteria using agar diffusion methods.
    • Some compounds exhibited notable antibacterial activity against E. coli and S. aureus, indicating their potential for therapeutic applications in treating bacterial infections .

Data Table: Summary of Biological Activities

Biological ActivityTarget/PathogenIC50 (μM)Reference
Kinase InhibitionPfCDPK40.210 – 0.530
Antibacterial ActivityStaphylococcus aureusVaries (250-500)
Anti-inflammatoryCOX-1 & COX-2Selectivity index > Celecoxib
Antiviral ActivityVarious viral targetsNot specified

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrrolo[2,3-d]pyrimidine-4-thione
Reactant of Route 2
Pyrrolo[2,3-d]pyrimidine-4-thione

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